1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers
Description
1-(2-Methylcyclopropyl)ethan-1-amine is a cyclopropane-containing primary amine characterized by a methyl-substituted cyclopropane ring directly attached to an ethylamine backbone. The presence of two stereogenic centers (on the cyclopropane ring and the ethylamine chain) leads to the formation of diastereomers during synthesis. This compound is typically synthesized via reductive amination or carbamate formation, as demonstrated in the preparation of structurally related intermediates for pharmaceutical applications, such as PARP1 inhibitors . The diastereomeric ratio (d.r.) varies depending on reaction conditions, with ratios such as 8:1 (major:minor) reported in carbamate derivatives .
Key properties include:
- Molecular formula: C₆H₁₁N (base structure).
- Stereochemical complexity: Mixtures of diastereomers complicate purification, necessitating techniques like column chromatography or crystallization .
- Applications: Intermediate in drug discovery, particularly for targeting enzymes or receptors requiring rigid, conformationally constrained amines .
Properties
CAS No. |
42302-92-1 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The nickel-catalyzed XEC reaction enables the coupling of primary and secondary mesylates to form alkylcyclopropanes. For 1-(2-methylcyclopropyl)ethan-1-amine, this method utilizes 1,3-dimesylates derived from 1,3-diol precursors. The reaction proceeds via a nickel(0)-mediated oxidative addition, followed by transmetallation and reductive elimination to form the cyclopropane ring.
A critical advancement is the stereoconvergent synthesis of 1,2-disubstituted cyclopropanes from diastereomeric 1,3-diols. For example, a 1:1 mixture of cis- and trans-1,3-diol mesylates undergoes XEC to yield a 4:1 diastereomeric ratio favoring the trans-cyclopropane product. This stereoconvergence arises from the intermediacy of a common nickel-bound species that erodes the stereochemical information of the starting material.
Synthetic Protocol
-
Substrate Preparation : 1,3-Diols are converted to 1,3-dimesylates using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Catalytic System : NiCl₂·glyme (10 mol%) and bipyridine ligand (12 mol%) in dimethylacetamide (DMA) at 80°C.
-
Reductant : Manganese powder facilitates nickel cycle completion.
-
Workup : Aqueous extraction and column chromatography yield the cyclopropane amine as a hydrochloride salt.
Table 1: Representative XEC Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | NiCl₂·glyme (10 mol%) |
| Ligand | 4,4′-Di-tert-butylbipyridine |
| Temperature | 80°C |
| Yield | 72–89% |
| Diastereomeric Ratio (dr) | Up to 4:1 (trans:cis) |
Stereoconvergent - and -Wittig Rearrangements
Substrate Scope and Selectivity
Wittig rearrangements of 2-silyl-6-alkyl-substituted cyclic ethers offer a complementary route to cyclopropane amines. The reaction’s regioselectivity (- vs.-shift) depends on steric and electronic factors:
-
Steric Effects : Bulkier silyl groups (e.g., SiMe₂Ph) favor-Wittig products due to hindered deprotonation at the allylic position.
-
Electronic Effects : Electron-donating groups (e.g., m-methoxy) enhance-selectivity by stabilizing migrating carbocations.
For example, trans-2-thiophene-yl-substituted ethers yield a 3:1 ratio of- to-products, while cis-diastereomers undergo exclusive-rearrangements.
Reaction Optimization
Table 2: Wittig Rearrangement Outcomes
Mesylation of 1,3-Diols for Cyclopropane Synthesis
Claisen Condensation and Mesylation
1,3-Diols are synthesized via Claisen condensation of β-keto esters, followed by reduction. Subsequent mesylation with MsCl yields 1,3-dimesylates, which are directly used in XEC reactions. For instance, ethyl acetoacetate undergoes condensation with formaldehyde to form a β-keto ester, which is reduced to a 1,3-diol and mesylated.
Diastereomer Control
The diastereomeric ratio of the final amine depends on the stereochemistry of the 1,3-diol precursor. Racemic diols produce near-equimolar diastereomers, while enantiomerically enriched diols skew the ratio toward specific configurations.
Hydrochloride Salt Formation and Purification
Salt Formation
The free amine is converted to its hydrochloride salt using HCl gas in diethyl ether, enhancing stability and crystallinity. For example, (1S)-1-(1-methylcyclopropyl)ethan-1-amine is isolated as a hydrochloride salt with >99% purity.
Analytical Data
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
1-(2-methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
1-(2-methylcyclopropyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methylcyclopropyl)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting biochemical pathways. The specific pathways involved depend on the context of its application, such as drug development or enzyme studies .
Comparison with Similar Compounds
Key Research Findings
Diastereomer Separation : Chromatography remains the primary method for resolving cyclopropane-containing diastereomers, though crystallization is viable for large-scale processes .
Stability : Cyclopropane rings in amines resist ring-opening under mild conditions, making them suitable for stable intermediates .
Table 2: Comparative Data for Selected Amines
| Property | 1-(2-Methylcyclopropyl)ethan-1-amine | (R)-1-(3-Methoxyphenyl)ethan-1-amine | 3-Ethoxyspiro[3.3]heptan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 97.16 | 151.21 | 155.24 |
| Diastereomer Ratio | 8:1 | 1:10 | Not specified |
| Purification Method | Column chromatography | Crystallization | Column chromatography |
| Key Functional Group | Cyclopropane | Methoxyphenyl | Spirocyclic ether |
| Application | PARP1 inhibitors | Chiral resolution | CNS drug candidates |
| Reference |
Biological Activity
1-(2-Methylcyclopropyl)ethan-1-amine, a compound characterized by its unique cyclopropyl structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a mixture of diastereomers with the molecular formula . Its structure features a cyclopropyl group attached to an ethylamine backbone, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that 1-(2-methylcyclopropyl)ethan-1-amine exhibits various biological activities, including:
- Neurotransmitter Modulation : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to monoamines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.
- Anticancer Potential : Some studies have explored its efficacy in inhibiting cancer cell proliferation.
The biological effects of 1-(2-methylcyclopropyl)ethan-1-amine are believed to be mediated through:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Neuropharmacological Study :
-
Antimicrobial Efficacy :
- Research conducted at a university laboratory tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, indicating its potential as a lead for antibiotic development .
- Anticancer Activity :
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-methylcyclopropyl)ethan-1-amine as a diastereomeric mixture, and how can reaction conditions influence diastereomer ratios?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by amine functionalization. Key steps include:
- Cyclopropanation : Using vinyl precursors with catalysts like palladium or copper to form the methylcyclopropyl group.
- Amine Introduction : Reductive amination or nucleophilic substitution under controlled pH and temperature.
Optimization involves solvent selection (e.g., ethanol or methanol for polarity), temperature modulation (0–25°C to minimize side reactions), and catalytic systems (e.g., Pd/C for hydrogenation). Diastereomer ratios are sensitive to steric effects; lower temperatures favor kinetic control, while higher temperatures may shift ratios via thermodynamic equilibration .
Q. How can diastereomers of 1-(2-methylcyclopropyl)ethan-1-amine be separated and characterized?
- Methodological Answer :
- Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) and mobile phases like hexane/isopropanol. Evidence shows that diastereomers elute at distinct retention times due to differences in hydrogen bonding and steric interactions .
- Spectroscopy : ¹H NMR analysis of diagnostic signals (e.g., H-4 in cyclopropane rings) distinguishes syn/anti diastereomers. For example, syn isomers exhibit downfield shifts due to anisotropic effects .
- Polarimetry : Optional for enantiomeric resolution after separation, though this requires prior derivatization with chiral auxiliaries .
Advanced Research Questions
Q. What analytical challenges arise in resolving contradictory stereochemical data for diastereomers, and how can they be addressed?
- Methodological Answer : Contradictions often stem from overlapping NMR signals or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm spatial arrangements.
- HPLC-NMR Coupling : Directly correlate chromatographic peaks with spectroscopic data.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments but requires pure samples .
For ambiguous cases, computational modeling (DFT calculations) predicts stable conformers and verifies experimental data .
Q. How does the methylcyclopropyl group impact the compound’s stability and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methylcyclopropyl group introduces steric hindrance and ring strain, which:
- Reduces Reactivity : Slows nucleophilic attacks at the cyclopropane-adjacent carbon.
- Influences Stability : Under acidic conditions, the cyclopropane ring may undergo ring-opening via protonation at strained C-C bonds.
Experimental design must account for these effects by using mild bases (e.g., NaHCO₃) and avoiding strong acids. Solvent choice (e.g., DMF for polar aprotic conditions) can stabilize transition states .
Q. What methodologies are used to evaluate the biological interactions of diastereomers, and how does stereochemistry affect target binding?
- Methodological Answer :
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement) using purified receptors (e.g., GPCRs) to measure IC₅₀ values.
- Molecular Docking : Computational models predict binding poses; syn diastereomers may show higher affinity due to complementary steric interactions with hydrophobic pockets .
- Pharmacokinetic Profiling : LC-MS/MS quantifies stereoselective metabolism (e.g., CYP450 enzymes often show diastereomer-specific activity) .
Key Considerations for Researchers
- Stereochemical Purity : Always verify diastereomer ratios post-synthesis using orthogonal methods (e.g., NMR + HPLC).
- Stability Testing : Monitor degradation under storage conditions (e.g., 4°C vs. room temperature) to ensure reproducibility in biological assays .
- Ethical Compliance : Adhere to guidelines for handling amines (e.g., PPE, fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
